Flavoxate-d4 Hydrochloride
Overview
Description
Flavoxate-d4 Hydrochloride is a deuterium-labeled derivative of Flavoxate Hydrochloride, a muscarinic antagonist and spasmolytic agent. It is primarily used for the symptomatic relief of conditions associated with lack of muscle control in the bladder, such as dysuria, urgency, and nocturia. The deuterium labeling in this compound enhances its stability and allows for more precise analytical measurements in scientific research.
Scientific Research Applications
Flavoxate-d4 Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of flavoxate compounds.
Biology: Employed in studies investigating the biological effects of muscarinic antagonists on cellular processes.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: Applied in the development of new formulations and drug delivery systems for improved therapeutic outcomes.
Mechanism of Action
Target of Action
Flavoxate-d4 Hydrochloride primarily targets the muscarinic receptors in the urinary tract . These receptors play a crucial role in controlling the contraction of smooth muscles in the bladder, which is essential for urinary function .
Mode of Action
This compound is a muscarinic antagonist and a spasmolytic . It works by relaxing the smooth muscle in the urinary tract . This relaxation is achieved through a combination of local anesthetic activity , direct relaxing effects on smooth muscle , and some activity as a muscarinic antagonist .
Biochemical Pathways
It is known that the compound exerts adirect relaxant effect on smooth muscles via phosphodiesterase inhibition . This action provides relief to a variety of smooth muscle spasms, especially useful for the treatment of bladder spasticity .
Pharmacokinetics
This compound is well absorbed from the gastrointestinal tract, with an onset of action occurring approximately 55 minutes after oral administration . The compound is excreted in the urine, with about 57% of an oral dose being eliminated within 24 hours .
Result of Action
The primary result of this compound’s action is the symptomatic relief of conditions associated with lack of muscle control in the bladder , such as dysuria (painful urination), urgency, and nocturia (excessive urination at night) . By reducing the tonus of smooth muscle in the bladder, it effectively reduces the number of required voids, urge incontinence episodes, urge severity, and improves retention, facilitating increased volume per void .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Flavoxate-d4 Hydrochloride is known to interact with muscarinic acetylcholine receptors (mAChR), acting as an antagonist . It exerts its effects by relaxing the smooth muscle in the urinary tract, providing relief to a variety of smooth muscle spasms .
Cellular Effects
This compound is used to treat bladder symptoms such as painful urination, frequent or urgent urination, increased night-time urination, bladder pain, and incontinence (urine leakage) . These bladder symptoms are often caused by overactive bladder, prostate enlargement, bladder infections, or irritation of the urethra .
Molecular Mechanism
The molecular mechanism of this compound is not entirely clear. It is suggested that its muscle relaxant properties may be due to a direct action on the smooth muscle rather than by antagonizing muscarinic receptors . It may also have local anesthetic activity .
Temporal Effects in Laboratory Settings
The solubility of this compound showed a nonlinear increase with temperature increase . This suggests that the effects of this compound can change over time under different conditions.
Metabolic Pathways
As a muscarinic antagonist, it likely interacts with enzymes and cofactors involved in the cholinergic system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Flavoxate-d4 Hydrochloride involves the incorporation of deuterium atoms into the Flavoxate Hydrochloride molecule. This can be achieved through various deuterium exchange reactions or by using deuterated reagents during the synthesis process. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistency and quality of the final product. The production process is carefully monitored to maintain the deuterium content and to ensure the compound’s stability.
Chemical Reactions Analysis
Types of Reactions: Flavoxate-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized flavoxate derivatives, while reduction can produce reduced flavoxate compounds.
Comparison with Similar Compounds
Flavoxate Hydrochloride: The non-deuterated form of Flavoxate-d4 Hydrochloride, used for similar therapeutic purposes.
Oxybutynin Hydrochloride: Another muscarinic antagonist used for the treatment of overactive bladder.
Tolterodine Tartrate: A muscarinic receptor antagonist with similar applications in treating urinary incontinence.
Uniqueness: this compound is unique due to its deuterium labeling, which enhances its stability and allows for more precise analytical measurements. This makes it particularly valuable in scientific research where accurate quantification and identification are crucial.
Properties
IUPAC Name |
(1,1,2,2-tetradeuterio-2-piperidin-1-ylethyl) 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4.ClH/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25;/h2,4-5,8-12H,3,6-7,13-16H2,1H3;1H/i15D2,16D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEVKNFZUQEERE-JWIOGAFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCCCC3)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)C1=CC=CC2=C1OC(=C(C2=O)C)C3=CC=CC=C3)N4CCCCC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675895 | |
Record name | 2-(Piperidin-1-yl)(~2~H_4_)ethyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189678-43-0 | |
Record name | 2-(Piperidin-1-yl)(~2~H_4_)ethyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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